8-Methyl-1,8-diazaspiro[5.5]undecane
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Overview
Description
8-Methyl-1,8-diazaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between two nitrogen atoms. This compound is part of a broader class of spirocyclic compounds known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,8-diazaspiro[5.5]undecane typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction remains a viable approach for large-scale synthesis, given its efficiency in constructing the spirocyclic framework .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,8-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
8-Methyl-1,8-diazaspiro[5.5]undecane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-1,8-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making the compound a promising candidate for antituberculosis drug development .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but includes an oxygen atom in the ring.
1,3-Dioxane-1,3-dithiane spiranes: These compounds have different heteroatoms in the spiro unit.
Uniqueness
8-Methyl-1,8-diazaspiro[5.5]undecane is unique due to its specific nitrogen-containing spirocyclic structure, which imparts distinct chemical and biological properties .
Biological Activity
8-Methyl-1,8-diazaspiro[5.5]undecane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as diazaspiro compounds. Its structure features a spirocyclic framework with two nitrogen atoms incorporated into the ring system, which can influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C10H16N2 |
Molecular Weight | 168.25 g/mol |
IUPAC Name | This compound |
CAS Number | 1086395-02-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Neurotransmitter Receptors : The compound has shown potential as a modulator of neurotransmitter receptors, including GABA receptors, which are critical in the central nervous system (CNS) for regulating neuronal excitability.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines by activating the endoplasmic reticulum stress response (ERSR). It has shown cytotoxic effects in glioma models.
- Anticonvulsant Properties : In animal models, the compound demonstrated significant anticonvulsant effects, suggesting potential applications in treating epilepsy.
- Anti-obesity Effects : The compound has been investigated for its ability to modulate appetite-regulating pathways, potentially serving as an anti-obesity agent through inhibition of neuropeptide Y (NPY) pathways.
Data Summary
The following table summarizes key findings from various studies on the biological activities of this compound:
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in glioma cells | |
Anticonvulsant | Potent effects in seizure models | |
Anti-obesity | Modulates appetite-regulating pathways |
1. Cytotoxicity in Cancer Models
A high-throughput screening identified this compound derivatives that activated the ERSR and exhibited cytotoxic effects against glioma cells. This suggests a pathway for developing novel cancer therapeutics based on this compound's structure.
2. Anticonvulsant Screening
In studies assessing anticonvulsant properties, one derivative of this compound showed an effective dose (ED50) of 0.0043 mmol/kg in seizure models, indicating strong potential for new epilepsy treatments.
Comparative Analysis
When compared with related compounds such as 1,9-diazaspiro[5.5]undecane and 2,4-diazaspiro[5.5]undecane, this compound exhibits distinct biological activities likely due to its unique nitrogen positioning and spirocyclic structure.
Properties
CAS No. |
1086395-02-9 |
---|---|
Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
8-methyl-1,8-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C10H20N2/c1-12-8-4-6-10(9-12)5-2-3-7-11-10/h11H,2-9H2,1H3 |
InChI Key |
REHPHQPZJRELLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2(C1)CCCCN2 |
Origin of Product |
United States |
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